Regaloside D
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Overview
Description
Preparation Methods
Regaloside D is typically extracted from lily plants using various methods such as boiling extraction, solid phase extraction, and solvent extraction . The extraction process involves boiling the plant material, followed by purification through evaporation concentration and crystallization . Deep eutectic solvents have also been optimized for the simultaneous extraction of phenolic acids, including regaloside B, regaloside C, and regaloside E, from the bulbs of Lilium lancifolium .
Chemical Reactions Analysis
Regaloside D undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Regaloside D has a wide range of scientific research applications. In chemistry, it is used as a natural product for studying phenylpropanoid pathways . In biology, it has been studied for its anti-inflammatory activities and its ability to inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2 . Additionally, it is used in the industry as a natural health product ingredient .
Mechanism of Action
The mechanism of action of Regaloside D involves its interaction with various molecular targets and pathways. It has been shown to inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are involved in inflammatory responses . This inhibition is achieved through the modulation of signaling pathways that regulate the expression of these enzymes .
Comparison with Similar Compounds
Regaloside D is part of a group of phenolic glycerol glucosides isolated from Lilium species. Similar compounds include regaloside A, regaloside B, regaloside C, regaloside E, and regaloside F . These compounds share similar structural features but differ in their specific bioactive properties and applications. For example, regaloside A and regaloside B have been studied for their antioxidant capacities , while regaloside E and regaloside F have been isolated from different Lilium species .
Properties
Molecular Formula |
C18H24O10 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H24O10/c19-7-12(27-18-17(25)16(24)15(23)13(8-20)28-18)9-26-14(22)6-3-10-1-4-11(21)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13+,15+,16-,17+,18+/m0/s1 |
InChI Key |
HHNPREGNVCFCOP-MHSMMQCRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@H](CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
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